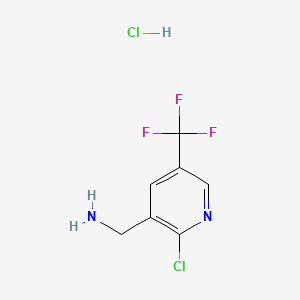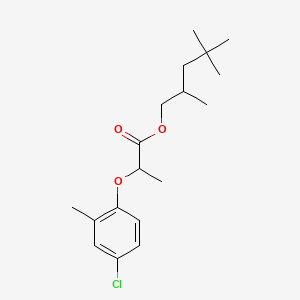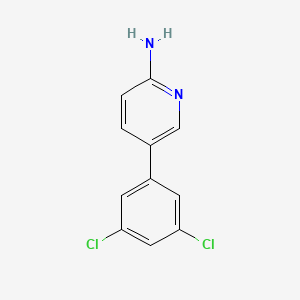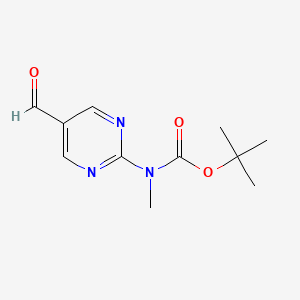
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate in the synthesis of various nitrogen heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.21 . It is a solid crystal with a melting point of 116°C .科学的研究の応用
Synthesis of Biologically Active Compounds
Several studies have focused on synthesizing intermediates for biologically active compounds using derivatives of the specified chemical. For instance, derivatives have been used in the synthesis of compounds like crizotinib, a drug with significant biological activity. The synthesis involves multiple steps starting from tert-butyl compounds, yielding intermediates confirmed by MS and NMR spectrum analyses (Kong et al., 2016).
Crystal Structure and DFT Studies
The crystal structure and properties of related compounds have been characterized to understand their physicochemical properties better. Studies involving X-ray diffraction and density functional theory (DFT) calculations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals. These analyses reveal the stability and reactivity of such compounds, facilitating their application in various chemical syntheses (Huang et al., 2021).
Application in Polymer Synthesis
Compounds containing the dioxaborolan-2-yl group have also found applications in polymer synthesis. The palladium-catalyzed polycondensation processes utilize these compounds to create deeply colored polymers with significant molecular weights, demonstrating solubility in common organic solvents. This process highlights the role of such compounds in developing new materials with potential applications in electronics and photonics (Welterlich et al., 2012).
Suzuki Coupling Reactions
A prominent application of the compound is in Suzuki coupling reactions, where it serves as a critical intermediate. Such reactions are fundamental in creating complex organic molecules, including pharmaceuticals and materials science. The efficiency and yield of these reactions are significantly enhanced by the use of compounds with the dioxaborolan-2-yl group, demonstrating their importance in modern synthetic chemistry (Bethel et al., 2012).
将来の方向性
Nitrogen heterocyclic compounds, such as this one, are of great interest in various fields due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity . They have been reported to have various effects including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have potential applications in agriculture, energy, and other fields due to their insecticidal, weeding, and photoelectric activities .
特性
IUPAC Name |
2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFJOJIXSGQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671297 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1264141-60-7 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)
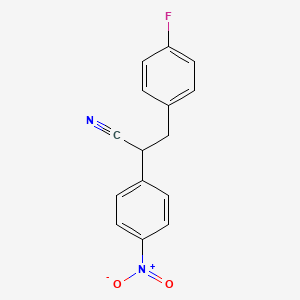
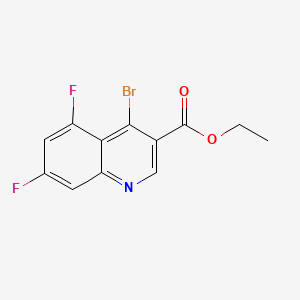
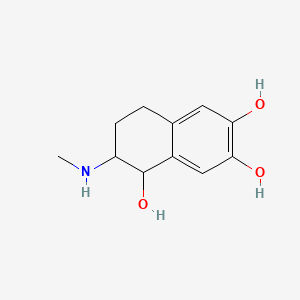
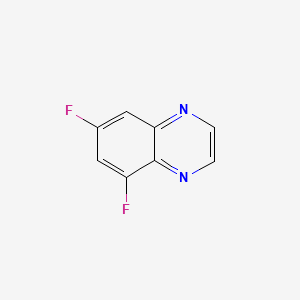
![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)
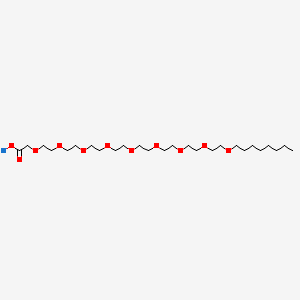
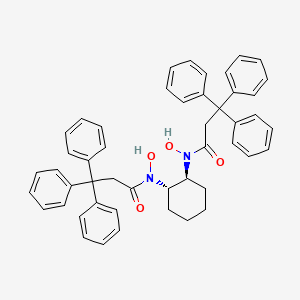
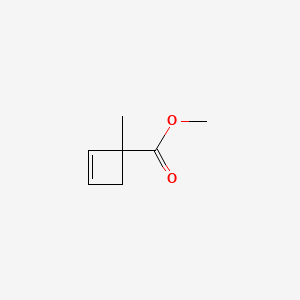
![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)
